molecular formula C8H14O4 B2808718 2-[(4-Methyloxan-4-yl)oxy]acetic acid CAS No. 2137550-82-2

2-[(4-Methyloxan-4-yl)oxy]acetic acid

Cat. No.: B2808718
CAS No.: 2137550-82-2
M. Wt: 174.196
InChI Key: JFSRPVOILYKDAS-UHFFFAOYSA-N
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Description

2-[(4-Methyloxan-4-yl)oxy]acetic acid is a cyclic ether derivative featuring a tetrahydropyran (oxane) ring substituted with a methyl group at the 4-position. The acetic acid moiety is connected via an ether linkage at the same 4-position of the oxane ring. This structural motif confers unique physicochemical properties, including moderate hydrophilicity due to the ether oxygen and carboxylic acid group, and conformational rigidity from the six-membered oxane ring.

Properties

IUPAC Name

2-(4-methyloxan-4-yl)oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-8(12-6-7(9)10)2-4-11-5-3-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSRPVOILYKDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methyloxan-4-yl)oxy]acetic acid typically involves the reaction of 4-methyltetrahydro-2H-pyran-4-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the pyran ring attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-[(4-Methyloxan-4-yl)oxy]acetic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methyloxan-4-yl)oxy]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Methyloxan-4-yl)oxy]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methyloxan-4-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-[(4-Methyloxan-4-yl)oxy]acetic acid C₈H₁₄O₄ ~174.19 Methyl-oxane, ether linkage Conformational rigidity, synthetic intermediate
2-(4-Hydroxyoxan-4-yl)acetic acid C₇H₁₂O₄ 160.17 Hydroxy-oxane Enhanced solubility, hydrogen bonding
[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-yl]acetic acid C₁₆H₂₀O₄ ~292.33 Methoxyphenyl, dimethyl-oxane π-π stacking, steric hindrance
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 229.07 Bromo, methoxy-phenyl Electrophilic reactivity, dimer formation
2-(4-Methoxyphenyl)acetic acid C₉H₁₀O₃ 166.17 Methoxy-phenyl NSCLC biomarker, metabolic studies

Biological Activity

2-[(4-Methyloxan-4-yl)oxy]acetic acid (CAS No. 2137550-82-2) is an organic compound characterized by its unique structure that includes a methyloxan moiety. This compound has garnered attention due to its potential biological activities, which may have implications in pharmacology and therapeutic applications.

  • Molecular Formula : C8_8H14_{14}O4_4
  • Molar Mass : 174.19 g/mol
  • Structure : The compound features a methyloxan group linked to an acetic acid moiety, which may influence its biological interactions.

Biological Activities

The biological activity of 2-[(4-Methyloxan-4-yl)oxy]acetic acid has been investigated in various studies, highlighting its potential therapeutic effects:

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress.

CompoundIC50_{50} Value (μg/mL)Source
2-[(4-Methyloxan-4-yl)oxy]acetic acidTBDIn vitro assays
Rutin0.85
Epigallocatechin gallate1.27

2. Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic pathways, such as pancreatic lipase and α-glucosidase, which are vital in carbohydrate metabolism.

EnzymeIC50_{50} Value (μg/mL)Reference
Pancreatic LipaseTBD
α-GlucosidaseTBD

3. Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Case Studies

Several case studies have explored the biological implications of related compounds, providing insights into the possible effects of 2-[(4-Methyloxan-4-yl)oxy]acetic acid:

  • Study on Antioxidant Effects :
    • A comparative analysis of various methoxylated compounds demonstrated that those with similar structures to 2-[(4-Methyloxan-4-yl)oxy]acetic acid exhibited enhanced antioxidant capabilities, suggesting a protective role against oxidative damage in cells.
  • Enzyme Inhibition Study :
    • In vitro studies showed that derivatives of acetic acid could effectively inhibit pancreatic lipase, which is crucial for fat digestion, indicating potential applications in obesity management and metabolic disorders.

The biological activities of 2-[(4-Methyloxan-4-yl)oxy]acetic acid may be attributed to its ability to interact with various molecular targets:

  • Molecular Targets : The compound may modulate enzyme activity through competitive inhibition or allosteric regulation.
  • Signaling Pathways : It could influence pathways related to inflammation and metabolic regulation, contributing to its therapeutic potential.

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